molecular formula C16H11ClO2S B5852619 4-methylphenyl 3-chloro-1-benzothiophene-2-carboxylate

4-methylphenyl 3-chloro-1-benzothiophene-2-carboxylate

Cat. No. B5852619
M. Wt: 302.8 g/mol
InChI Key: UFASBISDBRXHNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methylphenyl 3-chloro-1-benzothiophene-2-carboxylate is a synthetic compound that belongs to the class of benzothiophene derivatives. It has been studied for its potential applications in various fields, including medicinal chemistry, agrochemicals, and material science.

Scientific Research Applications

4-methylphenyl 3-chloro-1-benzothiophene-2-carboxylate has been studied for its potential applications in medicinal chemistry. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. In addition, it has been studied for its potential use as a ligand for metal complexes and as a building block for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-methylphenyl 3-chloro-1-benzothiophene-2-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or proteins involved in various cellular processes. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 4-methylphenyl 3-chloro-1-benzothiophene-2-carboxylate can induce apoptosis (programmed cell death) in cancer cells. It has also been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. In addition, it has been shown to inhibit the replication of certain viruses, including the hepatitis C virus.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methylphenyl 3-chloro-1-benzothiophene-2-carboxylate in lab experiments is its relatively simple synthesis method. In addition, it has been found to exhibit a range of biological activities, making it a versatile compound for testing in various assays. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental systems.

Future Directions

There are several future directions for research on 4-methylphenyl 3-chloro-1-benzothiophene-2-carboxylate. One direction is to further investigate its mechanism of action and identify its molecular targets. This could provide insights into its potential therapeutic applications. Another direction is to explore its use as a building block for the synthesis of other compounds with novel biological activities. Finally, more studies are needed to evaluate its safety and toxicity profile in different experimental systems.

Synthesis Methods

The synthesis of 4-methylphenyl 3-chloro-1-benzothiophene-2-carboxylate involves the reaction of 4-methylphenyl magnesium bromide with 3-chloro-1-benzothiophene-2-carboxylic acid chloride. The reaction is carried out in the presence of a catalyst such as copper iodide or palladium acetate. The resulting product is then purified by column chromatography or recrystallization.

properties

IUPAC Name

(4-methylphenyl) 3-chloro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClO2S/c1-10-6-8-11(9-7-10)19-16(18)15-14(17)12-4-2-3-5-13(12)20-15/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFASBISDBRXHNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)C2=C(C3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylphenyl 3-chloro-1-benzothiophene-2-carboxylate

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